![molecular formula C21H26N2O5 B2952485 Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate CAS No. 868224-27-5](/img/structure/B2952485.png)
Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate, commonly known as EOI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
Target of Action
It is known to belong to the class of organic compounds known as alpha amino acids and derivatives . These compounds are characterized by an amino group attached to the carbon atom immediately adjacent to the carboxylate group .
Mode of Action
This can result in a variety of changes, depending on the nature of the target and the specific interactions between the compound and its target .
Biochemical Pathways
Given its classification as an alpha amino acid derivative, it may be involved in amino acid metabolism or related biochemical pathways .
Result of Action
Based on its classification, it may have potential effects related to the modulation of amino acid metabolism or related processes .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EOI has several advantages for lab experiments. It is relatively easy to synthesize and has high yield and purity. EOI is also stable under normal lab conditions and can be stored for long periods without degradation. However, EOI has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. EOI also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for EOI research. One area of interest is the development of EOI derivatives with improved potency and selectivity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of EOI in animal models and humans. This will provide valuable information on the safety and efficacy of EOI as a potential therapeutic agent. Finally, the development of EOI-based drug delivery systems and imaging agents is also an area of interest for future research.
Conclusion:
In conclusion, EOI is a chemical compound that has shown significant potential in various areas of scientific research. Its potent cytotoxic activity against cancer cells and its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein make it a promising candidate for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of EOI and to develop EOI-based therapeutic agents with improved potency and selectivity.
Métodos De Síntesis
The synthesis of EOI involves the reaction of 5-amino-2-methyl-1,2-dihydroisoquinoline-1,2-dione with ethyl 2-bromo-2-(2-oxo-2-piperidin-1-ylethyl)propanoate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain EOI in high yield and purity.
Aplicaciones Científicas De Investigación
EOI has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas is the treatment of cancer. Studies have shown that EOI exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. EOI has also been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Another area of research where EOI has shown potential is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. EOI has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the main pathological hallmarks of these diseases. EOI has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-3-27-21(26)15(2)28-18-9-7-8-17-16(18)10-13-23(20(17)25)14-19(24)22-11-5-4-6-12-22/h7-10,13,15H,3-6,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKADHJNSKVUHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.